molecular formula C9H12FN B3024247 (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine CAS No. 1212064-81-7

(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine

Cat. No.: B3024247
CAS No.: 1212064-81-7
M. Wt: 153.20
InChI Key: QEHQNPXQYYTODW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is a chiral amine compound that plays a significant role in pharmaceutical synthesis. It is known for its use as a building block in the preparation of various biologically active molecules. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine involves the use of ω-transaminases. These enzymes are recognized for their efficiency and environmental friendliness in producing chiral amines. In a notable study, a novel ω-transaminase from Pseudogulbenkiania ferrooxidans was employed to catalyze the synthesis of this compound from 2-fluorophenone. The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction .

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes due to their high efficiency and selectivity. The use of genetically engineered bacteria containing specific transaminase genes has been explored to enhance the yield and enantioselectivity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, ketones, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the manufacture of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[1-(2-Fluorophenyl)ethyl]methylamine
  • (S)-N-[1-(4-Fluorophenyl)ethyl]methylamine
  • (S)-N-[1-(2-Chlorophenyl)ethyl]methylamine

Uniqueness

(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature enhances its chemical stability and reactivity compared to other similar compounds. Additionally, its high enantioselectivity makes it a valuable chiral building block in pharmaceutical synthesis .

Properties

IUPAC Name

(1S)-1-(2-fluorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHQNPXQYYTODW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654571
Record name (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212121-08-8
Record name (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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